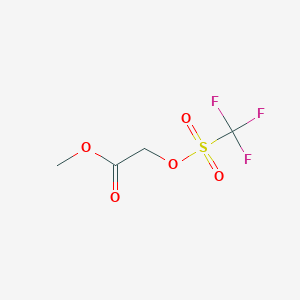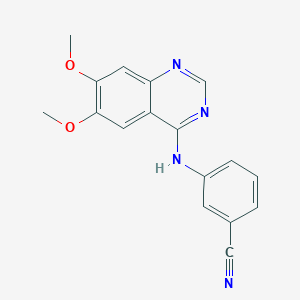
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine
Overview
Description
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine, also known as cladribine, is a synthetic purine nucleoside analog that has been used in the treatment of hematological malignancies. This compound was first synthesized in the 1970s and has since been extensively studied for its antineoplastic properties.
Mechanism of Action
Cladribine is a prodrug that is converted to its active form, 2-chloro-adenosine triphosphate (Cl-ATP), within cells. Cl-ATP is then incorporated into DNA during replication, leading to DNA damage and cell death. Cladribine also inhibits DNA synthesis and repair, further contributing to its antineoplastic effects.
Biochemical and Physiological Effects
Cladribine has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also has immunomodulatory effects, including the suppression of T-cell proliferation and the induction of regulatory T-cells.
Advantages and Limitations for Lab Experiments
Cladribine has several advantages for use in laboratory experiments, including its high potency and specificity for cancer cells. However, it can be toxic to normal cells at high concentrations, and its mechanism of action can lead to the development of drug resistance.
Future Directions
There are several potential future directions for research on 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine. These include investigating its use in combination with other chemotherapeutic agents, exploring its potential for the treatment of other types of cancer, and further elucidating its immunomodulatory effects. Additionally, there is ongoing research on the use of this compound in the treatment of autoimmune diseases, particularly multiple sclerosis.
Scientific Research Applications
Cladribine has been extensively studied for its antineoplastic properties, particularly in the treatment of hematological malignancies such as hairy cell leukemia, chronic lymphocytic leukemia, and multiple myeloma. It has also been investigated for its potential use in the treatment of autoimmune diseases such as multiple sclerosis.
Properties
IUPAC Name |
(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5-,7+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZDIVAKKZUKU-ZGUVBZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457383 | |
| Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849241-91-4 | |
| Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



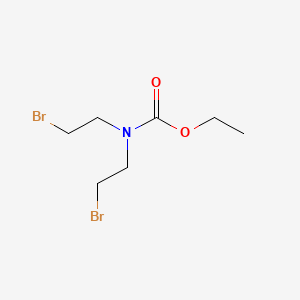


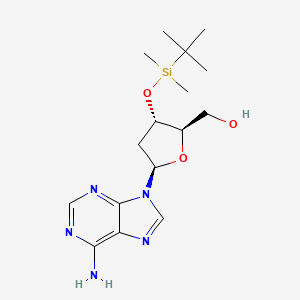
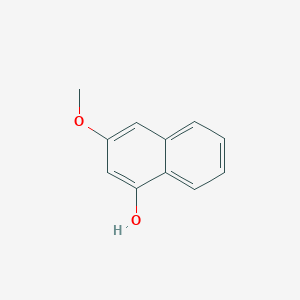
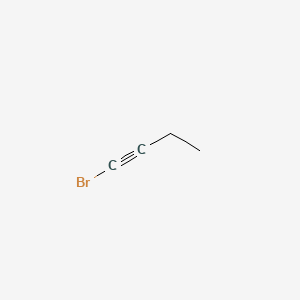
![Ethyl (acetyloxy)[(diphenylmethylidene)amino]acetate](/img/structure/B1609920.png)



